molecular formula C17H20N4O2S B2559963 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one CAS No. 2097899-12-0

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one

Cat. No.: B2559963
CAS No.: 2097899-12-0
M. Wt: 344.43
InChI Key: VGOZBVBUVGPRIB-UHFFFAOYSA-N
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Description

The compound 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one (CAS: 2097915-19-8, molecular formula: C₁₇H₂₀N₄O₂S, molecular weight: 312.3663 g/mol) is a heterocyclic organic molecule with a complex architecture . Its structure comprises:

  • A pyrrolidine ring substituted at the 3-position with a 2,6-dimethylpyrimidin-4-yloxy group.
  • A thioether linkage connecting the pyrrolidine nitrogen to a pyridin-4-ylsulfanyl moiety.

The 2,6-dimethylpyrimidine core is a rigid aromatic system, while the pyrrolidine ring introduces conformational flexibility.

Properties

IUPAC Name

1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-12-9-16(20-13(2)19-12)23-14-5-8-21(10-14)17(22)11-24-15-3-6-18-7-4-15/h3-4,6-7,9,14H,5,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOZBVBUVGPRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one, identified by its CAS number 2097894-24-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula: C₁₆H₂₅N₃O₂S
  • Molecular Weight: 291.39 g/mol

The structural features include a pyrrolidine ring, a pyrimidine moiety, and a sulfanyl group, which are critical for its biological interactions.

Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms:

  • Enzyme Inhibition: Many pyrimidine derivatives act as inhibitors of key enzymes involved in cellular signaling pathways. For instance, they may inhibit kinases or phosphodiesterases, which play roles in cancer progression and inflammation.
  • Receptor Modulation: The interaction with specific receptors can lead to altered cellular responses. Compounds similar to this one have been shown to act on G-protein coupled receptors (GPCRs), influencing neurotransmitter release and neuronal activity.
  • Antioxidant Activity: Some studies suggest that these compounds may possess antioxidant properties, reducing oxidative stress within cells.

Biological Activity Data

The following table summarizes some of the biological activities reported for compounds structurally related to this compound:

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerVarious pyrimidine derivativesInhibition of cell proliferation
AntimicrobialQuinoline derivativesBroad-spectrum antimicrobial activity
Anti-inflammatoryPyrazolo[4,3-c]quinoline derivativesReduced NO production in macrophages
Enzyme inhibitionPyrimidine-based inhibitorsSpecific inhibition of COX enzymes

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties against various cell lines. For example, a study evaluated a series of pyrimidine derivatives for their ability to inhibit the growth of breast cancer cells, revealing IC50 values as low as 0.5 µM for some derivatives .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 3: Anti-inflammatory Effects

A study assessed the anti-inflammatory effects of pyrimidine derivatives in LPS-stimulated RAW 264.7 macrophages. The results showed significant inhibition of nitric oxide production, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Molecular Structure and Characteristics

  • Molecular Formula : C15H21N3O2S
  • Molecular Weight : 275.35 g/mol
  • CAS Number : 2097934-13-7

The compound features a pyrimidine ring, a pyrrolidine moiety, and a sulfanyl group, which contribute to its diverse chemical reactivity and biological interactions.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures exhibit significant antibacterial and antifungal properties. The presence of the pyrimidine ring is often associated with enhanced antimicrobial activity due to its ability to interact with biological membranes and enzymes .
  • Cholinesterase Inhibition : Some compounds with similar structural motifs have shown inhibitory effects on cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. For example, certain derivatives demonstrated competitive inhibition against butyrylcholinesterase with IC50 values comparable to established inhibitors .

Cancer Research

Research into related compounds has highlighted their potential as anti-cancer agents. The mechanisms often involve:

  • Inhibition of Cell Proliferation : Studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines through various pathways, including apoptosis induction and cell cycle arrest .
  • Targeting Sirtuins : Some compounds have been identified as inhibitors of sirtuin proteins, which play a role in cancer metabolism and resistance to therapy. This suggests that the compound may also have applications in cancer treatment strategies .

Neuropharmacology

Given its cholinergic activity, this compound may be explored for:

  • Cognitive Enhancement : The modulation of cholinergic signaling can lead to improved cognitive functions, making it a candidate for research into cognitive enhancers or treatments for cognitive decline .

Synthetic Pathways

The synthesis of 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one can be achieved through several methods:

  • Multi-step Synthesis : Starting from commercially available pyrimidine derivatives, the synthesis involves multiple steps including:
    • Formation of the pyrrolidine ring.
    • Introduction of the sulfanyl group via nucleophilic substitution.
    • Final coupling reactions to achieve the desired structure.
  • Microwave-Assisted Synthesis : This method has been reported to enhance yields and reduce reaction times for similar compounds by providing uniform heating .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated various derivatives of compounds similar to this compound against common bacterial strains. Results indicated that modifications at the pyrimidine position significantly influenced antibacterial potency.

Case Study 2: Cholinesterase Inhibition Profile

Research conducted on structurally related compounds revealed varying degrees of inhibition against acetylcholinesterase and butyrylcholinesterase. One derivative showed an IC50 value of 46.42 µM against butyrylcholinesterase, suggesting that modifications could enhance selectivity for this target .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

A closely related analog, 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one (CAS: BK78568, molecular formula: C₁₇H₂₀N₄O₂, molecular weight: 312.3663 g/mol), differs in the position of the pyridine substituent (3- vs. 4-) and the absence of a sulfur atom . Key comparisons include:

Property Target Compound (Pyridin-4-ylsulfanyl) Analog (Pyridin-3-yl)
Pyridine Substituent 4-position, sulfur-linked 3-position, direct bond
Lipophilicity (LogP) Higher (due to thioether) Lower
Hydrogen Bonding Sulfur lone pairs may enhance binding Relies on pyridine N
Conformational Flexibility Similar (pyrrolidine backbone) Similar

Heterocyclic Core Modifications

Replacement of the 2,6-dimethylpyrimidine with unsubstituted pyrimidine or pyridine rings alters steric and electronic profiles:

  • 2,6-Dimethylpyrimidine : Enhances steric hindrance and metabolic stability due to methyl groups.
  • Pyridine : Reduces aromaticity and hydrogen-bond acceptor capacity.

For example, compounds with a pyridine core instead of pyrimidine may exhibit weaker binding to enzymes requiring π-π stacking interactions.

Linker Variations

Replacing the pyrrolidine with a piperidine ring increases ring size, altering conformational dynamics and interactions with biological targets. Piperidine analogs often show:

  • Reduced flexibility but enhanced rigidity .
  • Variable binding affinities depending on target pocket size.

Research Findings and Limitations

Structural Characterization

The target compound’s structure was likely resolved using SHELX software, a crystallographic refinement tool widely employed for small-molecule analysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one, and how can purity be validated?

  • Methodology :

  • Step 1 : Use nucleophilic substitution to functionalize the pyrrolidine ring at the 3-position with 2,6-dimethylpyrimidin-4-yl ether.
  • Step 2 : Introduce the pyridin-4-ylsulfanyl group via thiol-ene "click" chemistry under inert conditions (e.g., nitrogen atmosphere).
  • Validation : Employ HPLC with UV detection (λ = 254 nm) and compare retention times to known standards. Validate purity using high-resolution mass spectrometry (HRMS) and elemental analysis .

Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?

  • Methodology :

  • NMR : Assign stereochemistry at the pyrrolidine ring using 2D NOESY to detect spatial proximity between the pyrimidinyl ether and pyrrolidine protons.
  • X-ray crystallography : Co-crystallize with a heavy atom (e.g., bromine) to resolve conformational flexibility in the ethanone linker .

Advanced Research Questions

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound in kinase inhibition?

  • Methodology :

  • Design : Use a split-plot factorial design to vary substituents on the pyrimidine (e.g., methyl vs. ethyl) and pyrrolidine (e.g., oxygen vs. sulfur) while maintaining constant reaction conditions.
  • Assays : Test inhibitory activity against a panel of kinases (e.g., CDK2, EGFR) using fluorescence polarization assays. Analyze data with multivariate regression to identify critical substituent contributions .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be systematically addressed?

  • Methodology :

  • Step 1 : Rule out solvent effects by repeating NMR in deuterated DMSO and CDCl3.
  • Step 2 : Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering in pyrrolidine).
  • Step 3 : Compare experimental data with DFT-calculated chemical shifts using software like Gaussian or ORCA .

Q. What strategies optimize the compound’s bioavailability while retaining target binding affinity?

  • Methodology :

  • LogP modulation : Introduce polar groups (e.g., hydroxyl) on the pyridin-4-ylsulfanyl moiety without disrupting π-stacking interactions.
  • Permeability assays : Use Caco-2 cell monolayers to assess passive diffusion. Compare with analogues lacking the pyrimidinyl ether .

Q. How can computational methods predict metabolic stability of this compound?

  • Methodology :

  • In silico tools : Run CYP450 metabolism simulations using StarDrop or Schrödinger’s ADMET Predictor.
  • Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Correlate computational predictions with experimental half-life data .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma protein binding (e.g., using equilibrium dialysis) and tissue distribution in rodent models.
  • Target engagement assays : Use PET imaging with radiolabeled compound to verify target occupancy in vivo .

Experimental Design Tables

Parameter Options Rationale
Pyrimidine substituent 2,6-dimethyl vs. 2-chloro-6-methylImpacts steric bulk and π-stacking with kinases
Pyrrolidine linker Oxygen vs. sulfurAlters ring conformation and metabolic stability

Key Notes

  • Data integrity : Cross-validate spectral and crystallographic data with independent techniques (e.g., IR for functional groups) .

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